molecular formula C12H15Cl2N3 B1374530 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride CAS No. 1241675-83-1

6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride

Cat. No.: B1374530
CAS No.: 1241675-83-1
M. Wt: 272.17 g/mol
InChI Key: SZTTYMDHQWEBSH-UHFFFAOYSA-N
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Description

6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C12H14ClN3.2HCl and a molecular weight of 308.63 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles, including compounds similar to 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride, were synthesized and evaluated for their antibacterial activities. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, particularly enterococci, highlighting their potential as new antibacterial agents (He et al., 2003).

Anticancer Potential

In the search for pharmacologically active compounds among 2-Dialkylaminobenzimidazoles, certain derivatives, including 1[-2-(5-Methyl)benzimidazole]pyrrolidine and 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride, showed promising anticancer activities. These compounds were found to have greater antiaggregatory activity than acetylsalicylic acid and significant antagonistic activity against 5-HT2A, suggesting their potential in cancer treatment (Zhukovskaya et al., 2017).

Antifungal Activities

Benzimidazole derivatives, including those substituted with piperidine, have been synthesized and evaluated for antifungal activity. These compounds exhibited notable effectiveness against various Candida species, indicating their potential as antifungal agents (Göker et al., 1995).

Antineuroleptic Properties

Certain 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones substituted with benzimidazole demonstrated potent neuroleptic activities, comparable to those of haloperidol. This suggests that this compound and its derivatives could have applications in the treatment of neurological disorders (Sato et al., 1978).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with proteases, kinases, or other regulatory proteins, altering their activity and influencing downstream biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, or hydrophobic interactions, depending on the specific biomolecule involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, it may influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to changes in its activity. In in vitro or in vivo studies, long-term exposure to the compound can result in sustained alterations in cellular processes, such as prolonged changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or cellular processes. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, it can affect the overall metabolic balance within cells, impacting energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall activity within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride involves the reaction of 2-piperidin-4-yl-1H-benzimidazole with hydrochloric acid and thionyl chloride to form the dihydrochloride salt of the final compound.", "Starting Materials": [ "2-piperidin-4-yl-1H-benzimidazole", "Hydrochloric acid", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 2-piperidin-4-yl-1H-benzimidazole in a suitable solvent such as dichloromethane.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for several hours until completion.", "Step 4: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the final compound.", "Step 5: Isolate the product by filtration and wash with a suitable solvent such as diethyl ether.", "Step 6: Dry the product under vacuum to obtain 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride as a white solid." ] }

CAS No.

1241675-83-1

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

6-chloro-2-piperidin-4-yl-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C12H14ClN3.ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H

InChI Key

SZTTYMDHQWEBSH-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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